4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine,4,4-[[2-(3-fluorophenyl)dihydro-1,3(2h,4h)-pyrimidinediyl]bis(methylene)]bis[n,n-bis(2-chloroethyl)-3-methyl-(9ci)] is a complex organic compound with a unique structure that combines elements of benzenamine, pyrimidine, and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,4,4-[[2-(3-fluorophenyl)dihydro-1,3(2h,4h)-pyrimidinediyl]bis(methylene)]bis[n,n-bis(2-chloroethyl)-3-methyl-(9ci)] typically involves multiple steps, starting with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl group, and finally the attachment of the benzenamine and bis(2-chloroethyl) groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine,4,4-[[2-(3-fluorophenyl)dihydro-1,3(2h,4h)-pyrimidinediyl]bis(methylene)]bis[n,n-bis(2-chloroethyl)-3-methyl-(9ci)] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzenamine,4,4-[[2-(3-fluorophenyl)dihydro-1,3(2h,4h)-pyrimidinediyl]bis(methylene)]bis[n,n-bis(2-chloroethyl)-3-methyl-(9ci)] has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzenamine,4,4-[[2-(3-fluorophenyl)dihydro-1,3(2h,4h)-pyrimidinediyl]bis(methylene)]bis[n,n-bis(2-chloroethyl)-3-methyl-(9ci)] involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 4,4’-[(4-fluorophenyl)methylene]bis-
- 4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-Yl)-N,N-Dimethylbenzenamine
Uniqueness
Compared to similar compounds, Benzenamine,4,4-[[2-(3-fluorophenyl)dihydro-1,3(2h,4h)-pyrimidinediyl]bis(methylene)]bis[n,n-bis(2-chloroethyl)-3-methyl-(9ci)] stands out due to its unique combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
19320-32-2 |
---|---|
Molekularformel |
C34H43Cl4FN4 |
Molekulargewicht |
668.5 g/mol |
IUPAC-Name |
4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline |
InChI |
InChI=1S/C34H43Cl4FN4/c1-26-21-32(40(17-11-35)18-12-36)9-7-29(26)24-42-15-4-16-43(34(42)28-5-3-6-31(39)23-28)25-30-8-10-33(22-27(30)2)41(19-13-37)20-14-38/h3,5-10,21-23,34H,4,11-20,24-25H2,1-2H3 |
InChI-Schlüssel |
ZJJNIWFEXNZLAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)CN2CCCN(C2C3=CC(=CC=C3)F)CC4=C(C=C(C=C4)N(CCCl)CCCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.